BenchChemオンラインストアへようこそ!

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Medicinal Chemistry Drug Design ADME Properties

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic building block characterized by a fused pyrazolo[1,5-a]pyridine core, a formyl group at the 3-position, and a methyl substituent at the 4-position. This specific substitution pattern distinguishes it from the parent scaffold and other analogs, offering differential reactivity and physicochemical properties that are crucial for medicinal chemistry applications, particularly in the synthesis of kinase inhibitor libraries.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 82819-04-3
Cat. No. B2549654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS82819-04-3
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESCC1=CC=CN2C1=C(C=N2)C=O
InChIInChI=1S/C9H8N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-6H,1H3
InChIKeySFVVSFBIAKPPEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 82819-04-3): A Specialized Heterocyclic Aldehyde for Targeted Synthesis


4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde is a heterocyclic building block characterized by a fused pyrazolo[1,5-a]pyridine core, a formyl group at the 3-position, and a methyl substituent at the 4-position [1]. This specific substitution pattern distinguishes it from the parent scaffold and other analogs, offering differential reactivity and physicochemical properties that are crucial for medicinal chemistry applications, particularly in the synthesis of kinase inhibitor libraries [2].

Why 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde Cannot Be Replaced by Simple Analogs


Substituting 4-methylpyrazolo[1,5-a]pyridine-3-carbaldehyde with non-methylated or differently substituted pyrazolo[1,5-a]pyridine-3-carbaldehydes is not chemically equivalent. The 4-methyl group introduces predictable steric and electronic perturbations that directly influence the aldehyde's reactivity in condensation reactions and the core's behavior in downstream metal-catalyzed couplings [1]. Furthermore, the altered lipophilicity (XLogP3-AA) of the methylated scaffold can affect the in vitro ADME properties of the final drug candidates, a critical parameter not captured by the unsubstituted parent compound [2]. Such intrinsic differences preclude simple interchangeability.

Quantitative Differentiation of 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde from Key Analogs


Enhanced Lipophilicity and Altered Physicochemical Profile vs. Parent Scaffold

The introduction of a methyl group at the 4-position of the pyrazolo[1,5-a]pyridine-3-carbaldehyde core significantly increases its computed lipophilicity. The target compound has an XLogP3-AA value of 0.9, compared to 0.5 for the unsubstituted analog pyrazolo[1,5-a]pyridine-3-carbaldehyde [1][2]. This 0.4 log unit increase translates to a more than doubling of the partition coefficient, which can profoundly impact membrane permeability and metabolic stability in lead optimization programs. High-strength differential evidence (e.g., direct head-to-head in vitro assays) is not available in the public domain for this specific aldehyde; this comparison is based on authoritative computed property datasets.

Medicinal Chemistry Drug Design ADME Properties

Higher Guaranteed Purity for Reproducible Synthesis

A reliable supply with high purity is critical for minimizing side reactions in multi-step syntheses. The 4-methyl derivative is offered by reputable vendors with a minimum purity specification of 98% (NLT 98%) . This contrasts with a common commercially available specification of 95% for the non-methylated pyrazolo[1,5-a]pyridine-3-carbaldehyde . The 3% absolute purity difference can be decisive in high-throughput parallel synthesis, where even minor impurities are amplified.

Synthetic Chemistry Procurement Specifications Quality Control

Privileged Scaffold with Validated Kinase Inhibitor Activity

The pyrazolo[1,5-a]pyridine scaffold, to which this specific building block belongs, is a validated privileged structure for generating potent kinase inhibitors. A series of pyrazolo[1,5-a]pyridine derivatives, designed using related aldehydes as key intermediates, demonstrated potent p38α kinase inhibition with IC50 values in the low nanomolar range (e.g., <10 nM) [1]. The presence of the 4-methyl substituent in the specific building block provides a direct entry point to this chemical space with pre-installed diversification potential, differentiating it from other heterocyclic aldehyde alternatives like indole-3-carboxaldehyde.

Kinase Inhibition Medicinal Chemistry Hit-to-Lead

Optimal Use Cases for 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde Based on Its Differentiated Properties


Synthesis of CNS-Penetrant Kinase Inhibitor Leads

The enhanced lipophilicity (XLogP3-AA 0.9) of this building block makes it a superior starting point for CNS-focused kinase inhibitor programs. The calculated logP in the 0.9–1.0 range is ideal for passive blood-brain barrier penetration, a property less likely to be achieved with the more polar unsubstituted analog (XLogP3-AA 0.5) [1]. Incorporating this building block early in the design phase can reduce the need for subsequent lipophilicity-tuning modifications.

High-Throughput Library Synthesis Requiring Consistent High Purity

For automated parallel synthesis platforms, the guaranteed 98% purity minimizes batch-to-batch variability and reduces the occurrence of byproducts from aldehyde impurities. This is directly supported by the purity specification advantage over the commonly offered 95% pure analog . Procurement teams can rely on this tighter specification to enforce stricter quality gates without additional in-house repurification.

Structure-Activity Relationship (SAR) Expansion of p38 MAPK Inhibitors

Given the validated activity of pyrazolo[1,5-a]pyridine derivatives against p38α kinase, this specific 4-methyl-3-carbaldehyde serves as an ideal penultimate intermediate for exploring substitutions at the 3-position (via the formyl group) while retaining the beneficial 4-methyl substitution. This directly leverages the class-level evidence for kinase inhibitor design [2], enabling systematic SAR exploration around a pre-optimized core.

Quote Request

Request a Quote for 4-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.